m-PEG4-sulfonic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O7S/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLNKYKZGYOWSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is m-PEG4-sulfonic acid chemical structure

An In-depth Technical Guide to m-PEG4-sulfonic acid

Introduction

In modern drug development and materials science, the modification of molecules to enhance their physicochemical properties is a cornerstone of innovation. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to molecules, is a widely adopted strategy to improve the solubility, stability, and pharmacokinetic profiles of therapeutics.[1] this compound is a discrete (monodisperse) PEG linker that incorporates a terminal methoxy group ("m"), a four-unit ethylene glycol chain ("PEG4"), and a highly acidic sulfonic acid group (-SO₃H).

This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and applications, with a focus on its role as a versatile linker in bioconjugation and drug delivery. This document is intended for researchers, chemists, and professionals in the fields of drug development, nanotechnology, and materials science.

Physicochemical and Computational Properties

This compound is a hydrophilic linker whose properties are defined by its distinct functional groups. The methoxy group provides a chemically inert cap, while the PEG chain confers aqueous solubility and flexibility. The terminal sulfonic acid is a strong acid, making it highly hydrophilic and suitable for various chemical modifications.

Quantitative data for this compound (CAS No: 787524-78-1) is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O₇S | --INVALID-LINK--[2] |

| Molecular Weight | 272.32 g/mol | --INVALID-LINK--[2] |

| Purity | ≥95% - ≥97% | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| SMILES Code | COCCOCCOCCOCCS(O)(=O)=O | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 91.29 Ų | --INVALID-LINK-- |

| LogP | -0.4296 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 6 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Rotatable Bonds | 12 | --INVALID-LINK-- |

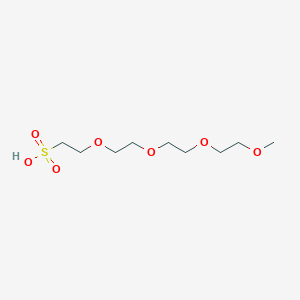

Chemical Structure

The chemical structure of this compound consists of a methyl ether terminus linked to a chain of four ethylene glycol units, which is in turn connected to an ethanesulfonic acid moiety.

Caption: Chemical structure of this compound.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in pharmaceutical research and bioconjugation.

-

PROTAC Linkers: this compound is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker component helps to improve the solubility and cell permeability of the resulting PROTAC molecule.

-

Bioconjugation: The sulfonic acid group can be activated or converted to other functional groups to facilitate the site-specific labeling of biomolecules, such as antibodies or peptides, for diagnostic and therapeutic applications.

-

Surface Modification: The hydrophilic PEG chain and the charged sulfonic acid group are used to modify surfaces like nanoparticles and metal oxides. This functionalization improves their dispersion and stability in aqueous solutions and can prevent non-specific protein adsorption.

Experimental Protocols

While the direct synthesis of this compound is proprietary to chemical suppliers, a general methodology for the synthesis of a PEG-sulfonic acid from a PEG-alcohol precursor and its subsequent characterization is outlined below.

Representative Synthesis: Two-Step Conversion of m-PEG4-OH to this compound

This protocol describes a common pathway involving conversion of the terminal alcohol to a leaving group (e.g., mesylate) followed by nucleophilic substitution with a sulfite.

Step A: Mesylation of m-PEG4-OH

-

Reaction Setup: Dissolve m-PEG4-OH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (TEA, 1.5 equivalents) to the solution as a base to neutralize the HCl generated during the reaction.

-

Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, wash the reaction mixture sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG4-mesylate.

Step B: Sulfonation of m-PEG4-mesylate

-

Reaction Setup: Dissolve the crude m-PEG4-mesylate from Step A in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Nucleophilic Substitution: Add an excess of sodium sulfite (Na₂SO₃, 3-5 equivalents) to the solution.

-

Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

-

Purification: After cooling, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to a pH of ~1-2. Extract the product into a suitable organic solvent (e.g., DCM or ethyl acetate). The combined organic extracts are dried, filtered, and concentrated. Final purification is typically achieved via column chromatography on silica gel to yield pure this compound.

Characterization Protocol: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of PEGylated compounds.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., Deuterium oxide - D₂O, or Chloroform-d - CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Spectral Analysis: The expected ¹H NMR spectrum for this compound would show characteristic signals:

-

A singlet at approximately 3.38 ppm corresponding to the methyl protons (–OCH₃).

-

A large multiplet or series of overlapping peaks between 3.50-3.80 ppm corresponding to the 16 methylene protons of the PEG backbone (–O–CH₂–CH₂–O–).

-

Triplets around 3.10-3.30 ppm corresponding to the two methylene groups adjacent to the sulfur atom (–CH₂–CH₂–SO₃H).

-

The acidic proton (–SO₃H) signal may be broad and its chemical shift is highly dependent on the solvent and concentration. In D₂O, this proton will exchange with deuterium and the peak will disappear.

-

The integration ratio of the methyl signal to the PEG backbone signals can be used to confirm the length of the PEG chain.

Logical Workflow: Application as a PROTAC Linker

This compound serves as a fundamental building block for constructing PROTACs. The workflow illustrates its role in connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein.

Caption: Conceptual workflow for PROTAC synthesis.

References

m-PEG4-sulfonic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Properties of m-PEG4-sulfonic acid

This compound is a heterobifunctional linker molecule widely utilized in biomedical research and drug development. It features a monomethylated polyethylene glycol (m-PEG) chain with four ethylene glycol units, terminating in a highly acidic sulfonyl hydroxide group. This structure imparts desirable physicochemical properties, most notably high hydrophilicity, which can enhance the aqueous solubility of conjugated molecules. Its primary application is as a flexible linker in the construction of more complex molecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C9H20O7S | [3][4] |

| Molecular Weight | 272.31 g/mol | [4] |

| CAS Number | 787524-78-1 | |

| Purity | Typically ≥95-97% |

Applications in Bioconjugation and Drug Development

The hydrophilic nature of the PEG chain can improve the pharmacokinetic profile of a drug by increasing its solubility and stability. The terminal sulfonic acid group, while not as commonly used for direct bioconjugation as carboxylic acids or amines, can be chemically activated to react with nucleophiles on biomolecules.

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex. PEG linkers like this compound are frequently employed due to their flexibility and solubility-enhancing properties.

The general workflow for designing a PROTAC is outlined below.

Caption: A generalized workflow for the design and evaluation of PROTACs.

The mechanism of action for PROTACs involves hijacking the cell's ubiquitin-proteasome system.

References

Synthesis and Purification of m-PEG4-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of m-PEG4-sulfonic acid, a valuable bifunctional linker used in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras). This document outlines a common synthetic pathway, detailed experimental protocols, and robust purification strategies to obtain high-purity this compound.

Overview

This compound (methoxytetraethylene glycol sulfonic acid) is a hydrophilic linker possessing a terminal methoxy group and a sulfonic acid functional group. The polyethylene glycol (PEG) chain enhances aqueous solubility and biocompatibility, while the sulfonic acid group, being a strong acid, is highly hydrophilic and can be utilized in various conjugation and surface modification applications.

Physicochemical and Characterization Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| CAS Number | 787524-78-1 | [1][2][3] |

| Molecular Formula | C₉H₂₀O₇S | [1] |

| Molecular Weight | 272.32 g/mol | |

| Typical Purity | ≥95% - 98% | |

| Appearance | Not specified in search results | |

| Solubility | Soluble in water, DMF, DMSO |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves a two-step process starting from the commercially available m-PEG4-alcohol (m-PEG4-OH). This process includes the conversion of the terminal hydroxyl group to a thiol, followed by oxidation to the sulfonic acid.

Synthetic Pathway

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound.

Step 1: Synthesis of m-PEG4-thiol from m-PEG4-OH

This step involves the conversion of the hydroxyl group of m-PEG4-OH into a better leaving group, typically a tosylate, followed by nucleophilic substitution with a thiol source.

-

Materials:

-

m-PEG4-OH (1 equivalent)

-

Tosyl chloride (1.1 equivalents)

-

Pyridine (as solvent and base)

-

Sodium hydrosulfide (NaSH) (1.5 equivalents)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve m-PEG4-OH in pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add tosyl chloride to the solution and stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude m-PEG4-tosylate.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Dissolve the purified m-PEG4-tosylate in a suitable solvent such as DMF.

-

Add sodium hydrosulfide (NaSH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Dilute the reaction mixture with water and extract with an appropriate organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield m-PEG4-thiol.

-

Step 2: Oxidation of m-PEG4-thiol to this compound

The terminal thiol group is then oxidized to a sulfonic acid using a suitable oxidizing agent.

-

Materials:

-

m-PEG4-thiol (1 equivalent)

-

Hydrogen peroxide (H₂O₂) (excess, e.g., 3-5 equivalents)

-

Formic acid (as a catalyst, optional)

-

Water

-

-

Procedure:

-

Dissolve m-PEG4-thiol in water or a mixture of water and a co-solvent.

-

Add hydrogen peroxide (and optionally a catalytic amount of formic acid) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC or LC-MS).

-

The reaction mixture containing the product, this compound, is then ready for purification.

-

Purification of this compound

Purification is a critical step to remove unreacted starting materials, reagents, and byproducts. A combination of chromatographic techniques is often employed to achieve high purity.

Purification Workflow

A typical purification workflow for this compound is depicted below.

References

Navigating the Solubility Landscape of m-PEG4-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG4-sulfonic acid, a heterobifunctional linker critical in bioconjugation and drug delivery systems. Understanding the solubility of this polyethylene glycol (PEG) derivative is paramount for its effective application in aqueous and organic media, ensuring seamless integration into experimental and developmental workflows.

Core Properties and Solubility Profile

This compound, with its molecular structure comprising a methoxy-terminated tetraethylene glycol chain and a terminal sulfonic acid group, exhibits a solubility profile largely dictated by these two components. The PEG chain inherently confers flexibility and solubility, while the highly acidic and hydrophilic sulfonic acid group enhances its solubility in aqueous solutions.[1][2]

Table 1: Qualitative Solubility of this compound and Related PEG Linkers

| Compound Name | Solvent Type | Reported Solubility |

| This compound | Aqueous | Generally considered soluble due to the hydrophilic PEG chain and sulfonic acid group.[1][2] |

| Organic | Expected to have some solubility in polar organic solvents. | |

| m-PEG4-acid | Aqueous | Water[3] |

| Organic | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | |

| Azide-PEG4-sulfonic acid | Aqueous | Water |

| Organic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | |

| Biotin-PEG4-acid | Organic | Dichloromethane (DCM), Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |

Note: This table is a compilation of qualitative data from various sources and is intended for guidance. Empirical testing is recommended for specific applications.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound in a specific solvent, the following general experimental protocol, based on the shake-flask method, can be employed.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected aqueous and organic solvents (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, NMR)

-

Volumetric flasks and other standard laboratory glassware

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that saturation is reached and undissolved solid remains.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of excess solid.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 15-20 minutes).

-

-

Sample Analysis:

-

Carefully aspirate a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique (e.g., HPLC) to determine the concentration of dissolved this compound.

-

-

Data Interpretation:

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Logical workflow for determining compound solubility.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative that researchers perform their own solubility assessments under the specific conditions of their experiments.

References

An In-depth Technical Guide to the Stability and Storage of m-PEG4-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for m-PEG4-sulfonic acid, a valuable building block in bioconjugation, drug delivery, and materials science. Understanding its stability profile is critical for ensuring the integrity, reproducibility, and performance of research and development activities.

Overview of this compound Stability

This compound is a bifunctional molecule featuring a methoxy-terminated tetra-polyethylene glycol (PEG) chain and a terminal sulfonic acid group. The PEG component imparts hydrophilicity and biocompatibility, while the sulfonic acid group offers a strong acidic functional handle for further chemical modifications.[1][2] Generally, this compound is a stable compound when stored and handled under appropriate conditions.[3] The primary degradation pathways for similar PEG-containing molecules involve oxidation of the polyether backbone and, to a lesser extent, hydrolysis of the ether linkages, particularly under harsh conditions.[4][5] The sulfonic acid group itself is generally stable but can be corrosive.

Recommended Storage Conditions and Handling

To maintain the long-term integrity and purity of this compound, the following storage and handling procedures are recommended.

Data Presentation: Storage and Stability Summary

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C or lower. Short-term: Cool, well-ventilated area. | Low temperatures minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidative degradation of the PEG chain. |

| Light | Protect from light. | Minimizes the risk of photodegradation. |

| Moisture | Keep container tightly sealed in a dry place. | The sulfonic acid group is hygroscopic. |

| pH | Avoid strong acids and bases. | Incompatible with strong acids and alkalis. |

| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong acids, and strong bases. | These can induce chemical degradation of the molecule. |

Potential Degradation Pathways

The degradation of this compound is primarily associated with the PEG chain. The main degradation mechanisms are oxidative degradation and hydrolysis of the ether bonds.

-

Oxidative Degradation: This is the most common degradation pathway for PEGs. It can be initiated by heat, light, or the presence of transition metal ions and oxygen. The process involves the formation of hydroperoxides, which can then lead to chain scission, resulting in the formation of various degradation products, including aldehydes, ketones, and carboxylic acids.

-

Hydrolysis: The ether linkages in the PEG backbone are generally stable but can undergo hydrolysis under extreme acidic or basic conditions, leading to chain cleavage.

-

Photodegradation: Exposure to UV light, especially in the presence of a photosensitizer, can generate free radicals that initiate the degradation of the PEG chain.

Mandatory Visualization: Potential Degradation Pathways

Caption: Logical flow of this compound degradation.

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H2O2), 3%

-

High-purity water

-

Methanol or acetonitrile (HPLC grade)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H2O2.

-

Keep at room temperature for 24 hours.

-

At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

-

-

Thermal Degradation:

-

Store a solid sample of this compound in a thermostatic oven at a high temperature (e.g., 80°C) for 7 days.

-

At specified time points, dissolve a portion of the solid in the mobile phase for analysis.

-

-

Photostability:

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure, analyze the samples.

-

-

Analysis: Analyze all samples using a stability-indicating analytical method, such as the HPLC-CAD method described below.

Mandatory Visualization: Experimental Workflow for Forced Degradation Study

Caption: Workflow for assessing this compound stability.

Stability-Indicating HPLC-CAD Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or product over time. For non-chromophoric compounds like PEGs, a Charged Aerosol Detector (CAD) is often more suitable than a UV detector.

Objective: To develop an HPLC-CAD method for the quantitative analysis of this compound and its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Charged Aerosol Detector (CAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A time-programmed gradient from high aqueous to high organic mobile phase. The exact gradient will need to be optimized to achieve separation of the parent compound from any degradation products.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

CAD Settings: Evaporation temperature and other parameters should be optimized according to the manufacturer's recommendations.

Method Validation: The method should be validated according to ICH guidelines for:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., degradation products, impurities). This is demonstrated by resolving the main peak from all other peaks in the chromatograms of stressed samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This compound is a chemically stable molecule under the recommended storage conditions of a cool, dry, dark environment, preferably at -20°C under an inert atmosphere. The primary potential for degradation lies in the oxidative or hydrolytic cleavage of the PEG backbone under harsh conditions. For critical applications in research and drug development, it is imperative to adhere to proper storage and handling protocols. Furthermore, conducting forced degradation studies and employing a validated stability-indicating analytical method are essential for ensuring the quality, purity, and performance of this compound and the materials derived from it.

References

- 1. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of m-PEG4-Sulfonic Acid as a Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-sulfonic acid (m-PEG4-sulfonic acid) as a versatile linker in bioconjugation, with a particular focus on its application in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the linker's mechanism of action, provides relevant (though generalized) experimental protocols, and presents key data for its application in drug development.

Introduction to this compound as a Linker

This compound is a heterobifunctional linker characterized by a terminal methoxy group and a sulfonic acid moiety, connected by a discrete four-unit polyethylene glycol (PEG) chain. The PEG component of the linker is fundamental to its utility in bioconjugation. It is a hydrophilic chain that can enhance the aqueous solubility and stability of the resulting bioconjugate.[1][2][3] This is particularly advantageous when conjugating hydrophobic drug molecules, as it can mitigate aggregation and improve the pharmacokinetic profile of the therapeutic.[4][5] The defined length of the PEG4 chain allows for precise control over the spacing between the conjugated molecules, a critical factor in optimizing the biological activity of complex therapeutics like ADCs and PROTACs.

The reactive potential of the linker lies in its sulfonic acid group. While not directly reactive with most functional groups on biomolecules under physiological conditions, the sulfonic acid can be chemically activated to form a highly reactive intermediate, enabling covalent linkage to proteins and other molecules.

Core Mechanism of Action: Activation and Conjugation

The primary mechanism for utilizing this compound as a linker involves a two-step process:

-

Activation of the Sulfonic Acid: The sulfonic acid group is converted into a more reactive electrophilic species. The most common method for this activation is its transformation into a sulfonyl chloride (-SO₂Cl). This is typically achieved by reacting the sulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting sulfonyl chloride is a potent electrophile.

-

Nucleophilic Substitution: The activated sulfonyl chloride readily reacts with nucleophilic functional groups present on biomolecules. In the context of protein conjugation, the most common target is the primary amine (-NH₂) of lysine residues. The reaction between the sulfonyl chloride and the amine forms a highly stable sulfonamide bond, covalently linking the m-PEG4 moiety to the protein.

This two-step mechanism provides a robust method for stably attaching the hydrophilic PEG linker to a biomolecule, which can then be further functionalized if the this compound is part of a larger, more complex linker structure.

Figure 1: General workflow for the activation of this compound and its conjugation to a protein.

Application in Advanced Therapeutics

The properties of the this compound linker make it a valuable component in the design of sophisticated drug delivery systems.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a critical role in the stability and efficacy of the ADC. The hydrophilic PEG component of the this compound linker can improve the solubility and stability of the ADC, potentially reducing aggregation and leading to a better pharmacokinetic profile.

The general pathway for an ADC's mechanism of action is as follows:

-

The ADC circulates in the bloodstream.

-

The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

-

The cell internalizes the ADC-antigen complex, typically through endocytosis.

-

The complex is trafficked to lysosomes within the cell.

-

Inside the lysosome, the linker is cleaved (if it is a cleavable linker) or the antibody is degraded, releasing the cytotoxic payload.

-

The payload then exerts its cell-killing effect, for instance, by damaging DNA or disrupting microtubule formation.

Figure 2: Generalized signaling pathway for ADC internalization and payload release.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's own protein disposal machinery to degrade specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein and the E3 ligase. The this compound, as a component of the overall PROTAC linker, can provide the necessary spacing and hydrophilicity to facilitate this interaction.

The ubiquitin-proteasome pathway, hijacked by PROTACs, operates as follows:

-

The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to the POI.

-

A polyubiquitin chain is formed on the POI, marking it for degradation.

-

The 26S proteasome recognizes the polyubiquitinated POI and degrades it into smaller peptides.

-

The PROTAC molecule is then released and can catalytically induce the degradation of another POI.

Figure 3: The ubiquitin-proteasome pathway as utilized by PROTACs for targeted protein degradation.

Quantitative Data Summary

While specific quantitative data for this compound as a linker is not widely available in a consolidated format, the following tables summarize representative data for similar PEG linkers used in bioconjugation to provide a frame of reference for expected performance.

Table 1: Representative Stability of Linker Chemistries in Human Plasma

| Linker Type | Bond Formed | Half-life in Plasma (approx.) | Reference |

| Thioether (from maleimide) | Thioether | ~7 days | |

| Sulfonamide (from sulfonyl chloride) | Sulfonamide | Highly Stable (>14 days) | |

| Disulfide | Disulfide | 1-2 days | |

| Hydrazone | Hydrazone | pH-dependent, generally less stable |

Table 2: Impact of PEGylation on Pharmacokinetics (General Trends)

| Parameter | Change with PEGylation | Rationale | Reference |

| Solubility | Increased | Hydrophilic nature of PEG | |

| Circulation Half-life | Increased | Increased hydrodynamic radius, reduced renal clearance | |

| Immunogenicity | Decreased | Shielding of epitopes by the PEG chain | |

| Plasma Clearance | Decreased | Reduced uptake by the reticuloendothelial system |

Experimental Protocols

The following protocols are generalized procedures for the activation of a sulfonic acid linker and its conjugation to a protein. Note: These protocols should be optimized for the specific biomolecule and linker being used. All operations should be performed in a fume hood with appropriate personal protective equipment.

Protocol for Activation of this compound to m-PEG4-Sulfonyl Chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or similar chlorinating agent (e.g., phosphorus oxychloride)

-

Anhydrous, non-reactive solvent (e.g., dichloromethane - DCM)

-

Inert gas (e.g., argon or nitrogen)

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add an excess (e.g., 2-5 equivalents) of thionyl chloride to the stirred solution.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction by a suitable method (e.g., TLC or LC-MS) to confirm the conversion of the sulfonic acid to the sulfonyl chloride.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting m-PEG4-sulfonyl chloride is highly moisture-sensitive and should be used immediately in the next step.

Protocol for Conjugation of Activated Linker to a Protein

Materials:

-

Freshly prepared m-PEG4-sulfonyl chloride

-

Protein to be conjugated in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.5-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography - SEC, or dialysis)

Procedure:

-

Prepare a solution of the target protein at a suitable concentration (e.g., 2-10 mg/mL) in a conjugation buffer. The buffer should be free of primary amines (e.g., Tris).

-

Dissolve the freshly prepared m-PEG4-sulfonyl chloride in a small amount of anhydrous organic solvent (e.g., DMSO or DMF).

-

Add the activated linker solution to the protein solution with gentle stirring. A molar excess of the linker (e.g., 10-20 fold) is typically used, but the optimal ratio should be determined empirically.

-

Allow the reaction to proceed for 1-2 hours at room temperature. The pH of the reaction mixture should be maintained between 7.5 and 8.5.

-

Quench the reaction by adding the quenching buffer to consume any unreacted sulfonyl chloride.

-

Purify the protein-linker conjugate from excess reagents and unconjugated linker using SEC or dialysis.

-

Characterize the final conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Conclusion

This compound is a valuable tool in the field of bioconjugation, offering a combination of hydrophilicity, precise length, and a reactive handle for stable covalent linkage. Its mechanism of action, proceeding through activation to a sulfonyl chloride followed by reaction with primary amines, results in a highly stable sulfonamide bond. This makes it a suitable component for the construction of advanced therapeutics like ADCs and PROTACs, where linker stability and improved pharmacokinetics are paramount. The provided protocols and data serve as a guide for researchers and drug developers in harnessing the potential of this versatile linker.

References

An In-depth Technical Guide to PEGylation in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) polymer chains to molecules, most commonly therapeutic proteins, peptides, and antibody fragments.[1][2] This bioconjugation technique has become a cornerstone in pharmaceutical development for its ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs.[3] By increasing the hydrodynamic size of the molecule, PEGylation effectively masks the therapeutic agent from the host's immune system, reduces renal clearance, and prolongs its circulation time in the bloodstream.[4][5]

The primary benefits of PEGylation, now a well-established technology, include improved drug solubility, increased stability, and reduced immunogenicity and antigenicity. These advantages often lead to a reduced dosing frequency, potentially lowering toxicity and improving patient compliance. The success of PEGylation is evidenced by a growing number of FDA-approved PEGylated drugs on the market, validating its scientific and commercial importance.

Core Principles and Advantages

Polyethylene glycol is the polymer of choice for bioconjugation due to its biocompatibility, lack of toxicity, and high solubility in aqueous and organic solvents. The covalent attachment of PEG chains to a biomolecule alters its physicochemical properties.

Key Advantages of PEGylation:

-

Prolonged Circulatory Half-Life: PEGylation increases the hydrodynamic volume of molecules, which prevents rapid filtration by the kidneys and extends their presence in the plasma. For example, PEGylated interferon-α has a half-life that is 5 to 10 times longer than its non-PEGylated form.

-

Reduced Immunogenicity and Antigenicity: The flexible PEG chains create a protective hydrophilic shield around the protein, masking its antigenic sites from the immune system. This is particularly beneficial for reducing hypersensitivity reactions to certain biologics.

-

Enhanced Solubility and Stability: The hydrophilic nature of PEG improves the solubility of hydrophobic drugs. It also enhances the stability of proteins against thermal degradation, enzymatic hydrolysis, and pH variations.

-

Optimized Pharmacokinetics: By altering the drug's size and distribution profile, PEGylation can lead to improved drug retention and accumulation in target tissues.

Chemistry of PEGylation

The process of PEGylation involves the activation of a PEG polymer with a reactive functional group that can form a stable, covalent bond with a specific functional group on the target molecule. The choice of PEG derivative and reaction chemistry is crucial for the efficiency and specificity of the conjugation.

Generations of PEGylation Chemistry

PEGylation strategies have evolved from random, non-specific methods to highly specific and controlled processes.

-

First-Generation PEGylation: This approach typically involves the use of amine-reactive PEGs that non-specifically target lysine residues on a protein's surface. While effective, this can result in a heterogeneous mixture of PEGylated isomers with varying biological activity. Common reagents in this generation include PEG-N-hydroxysuccinimide (NHS) esters.

-

Second-Generation PEGylation: To overcome the limitations of the first generation, more specific methods were developed. Second-generation techniques focus on site-specific PEGylation, which allows for the creation of a homogeneous product with preserved biological activity. This can be achieved by targeting specific amino acids, such as cysteine, or the N-terminus of the protein. These methods often utilize more efficient functional groups like aldehydes and maleimides.

Common PEGylation Chemistries

The selection of the appropriate PEGylating reagent depends on the available reactive groups on the biomolecule.

-

Amine PEGylation: This is the most common method, targeting the primary amino groups of lysine residues and the N-terminus of the protein. NHS esters are frequently used for this purpose.

-

Thiol PEGylation: This strategy targets the sulfhydryl groups of cysteine residues. PEG-maleimide is a common reagent that reacts specifically with free thiols, often introduced at a specific site through genetic engineering.

-

N-terminal PEGylation: By adjusting the reaction pH, it is possible to selectively target the N-terminal amino group. PEG-aldehyde reagents can be used for this site-specific modification.

-

Enzymatic PEGylation: Enzymes like transglutaminase can be used to catalyze the site-specific conjugation of PEG to proteins, offering high selectivity.

Below is a diagram illustrating the general workflow of a bioconjugation experiment using PEGylation.

Caption: A diagram illustrating the typical workflow for PEGylating a biomolecule.

Quantitative Data on PEGylation

The physicochemical properties of PEGylated bioconjugates are significantly altered compared to their unmodified counterparts. The extent of these changes is dependent on the size and structure (linear vs. branched) of the attached PEG.

| Property | Unmodified Protein | PEGylated Protein | Reference |

| Molecular Weight | Lower | Significantly Higher | |

| Hydrodynamic Radius | Smaller | Larger | |

| Renal Clearance | Faster | Slower | |

| Circulatory Half-life | Shorter | Longer | |

| Immunogenicity | Higher | Lower | |

| Solubility | Variable | Generally Higher |

This table provides a qualitative comparison. Specific quantitative values are highly dependent on the protein, PEG size, and degree of PEGylation.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible PEGylation. Below are generalized protocols for common PEGylation techniques.

Protocol for Amine PEGylation using PEG-NHS Ester

-

Protein Preparation: Dissolve the protein in a suitable buffer, typically a phosphate or borate buffer at a pH of 7.5-8.5. The protein concentration should be optimized for the specific reaction.

-

PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in the same reaction buffer or a compatible organic solvent like DMSO.

-

Conjugation Reaction: Add the dissolved PEG-NHS ester to the protein solution. A molar excess of the PEG reagent is typically used. The reaction is usually carried out at 4-6°C for several hours to overnight with gentle stirring.

-

Quenching: Stop the reaction by adding a small molecule with a primary amine, such as glycine or Tris, to quench any unreacted PEG-NHS ester.

-

Purification: Remove unreacted PEG and purify the PEGylated protein using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

-

Characterization: Analyze the purified product using SDS-PAGE to confirm the increase in molecular weight, and use techniques like MALDI-TOF mass spectrometry to determine the degree of PEGylation. Assess the biological activity of the conjugate using a relevant bioassay.

Protocol for Thiol-Specific PEGylation using PEG-Maleimide

-

Protein Preparation: If the protein does not have a free cysteine, one must be introduced via site-directed mutagenesis. Ensure the protein is in a buffer at a pH of 6.5-7.5 and free of any reducing agents.

-

Reduction of Disulfide Bonds (if necessary): If the target cysteine is in a disulfide bond, a reducing agent like DTT must be used, followed by its removal prior to PEGylation.

-

PEG-Maleimide Preparation: Dissolve the PEG-maleimide in the reaction buffer just before adding it to the protein solution.

-

Conjugation Reaction: Add the PEG-maleimide to the protein solution at a specific molar ratio. The reaction is typically performed at room temperature for 1-2 hours.

-

Quenching: Quench the reaction by adding a free thiol-containing compound like L-cysteine.

-

Purification and Characterization: Follow the same purification and characterization steps as described for amine PEGylation.

The logical relationship between different PEGylation strategies is depicted in the diagram below.

Caption: A diagram showing the decision pathway for choosing a PEGylation strategy.

Challenges and Future Directions

Despite its numerous advantages, PEGylation is not without its challenges.

-

Loss of Biological Activity: The random attachment of PEG chains, particularly near the active site of a protein, can lead to a reduction in its biological activity due to steric hindrance. Site-specific PEGylation helps to mitigate this issue.

-

Immunogenicity of PEG: Although generally considered non-immunogenic, there have been reports of immune responses against PEG itself, which can affect the efficacy and safety of PEGylated drugs.

-

Production Complexity and Cost: The PEGylation process adds extra steps to the manufacturing of biopharmaceuticals, which can increase production costs and complexity.

Future research in PEGylation is focused on developing new chemistries for more precise and efficient conjugation, as well as exploring alternative polymers to PEG that may offer improved safety profiles and biodegradability. Reversible PEGylation, where the PEG chain can be cleaved from the drug in vivo, is another promising area of investigation.

Conclusion

PEGylation is a powerful and proven technology that has significantly impacted the field of drug delivery. By improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, PEGylation has enabled the development of more effective and convenient treatments for a range of diseases. As the understanding of PEGylation chemistry and its biological consequences continues to grow, so too will its applications in the development of next-generation biopharmaceuticals.

References

- 1. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 4. PEGylation - Wikipedia [en.wikipedia.org]

- 5. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]

Methodological & Application

Application Notes and Protocols for m-PEG4-sulfonic acid in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG4-sulfonic acid in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical element that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This compound is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs.[1][2] Its structure, featuring a four-unit PEG chain, imparts favorable properties such as increased hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[3][4] The terminal sulfonic acid group can be functionalized for conjugation to either the POI ligand or the E3 ligase ligand, making it a versatile building block in PROTAC design.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs exert their function through the ubiquitin-proteasome system (UPS), a major pathway for controlled protein degradation in eukaryotic cells. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs incorporating an this compound linker. Specific reaction conditions may require optimization based on the properties of the POI and E3 ligase ligands.

General Synthesis of a PROTAC using this compound

This protocol outlines a common approach where the sulfonic acid is converted to a more reactive intermediate, such as a sulfonyl chloride or activated ester, for coupling.

Materials:

-

This compound

-

POI ligand with a suitable functional group (e.g., amine, alcohol)

-

E3 ligase ligand with a suitable functional group (e.g., amine, alcohol)

-

Coupling reagents (e.g., EDC, HATU for amide bond formation)

-

Activating agents for sulfonic acid (e.g., thionyl chloride, oxalyl chloride)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

-

Activation of this compound (Example with Thionyl Chloride):

-

Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM).

-

Slowly add an excess of thionyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the m-PEG4-sulfonyl chloride.

-

-

Conjugation to the First Ligand (e.g., POI Ligand with an Amine):

-

Dissolve the POI ligand and a non-nucleophilic base (e.g., triethylamine) in anhydrous DCM.

-

Slowly add a solution of the m-PEG4-sulfonyl chloride in DCM to the ligand solution at 0 °C.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

-

Deprotection (if necessary):

-

If the other end of the PEG linker or a functional group on the POI ligand is protected, perform the appropriate deprotection step.

-

-

Conjugation to the Second Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid):

-

The free end of the PEG linker (now attached to the POI ligand) will have a hydroxyl group. This can be coupled to a carboxylic acid on the E3 ligase ligand using standard coupling reagents like HATU or EDC/HOBt.

-

Dissolve the POI-linker intermediate, the E3 ligase ligand, and the coupling reagents in an anhydrous solvent like DMF.

-

Stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

-

Final Purification:

-

Purify the final PROTAC conjugate using reverse-phase HPLC to achieve high purity.

-

Characterize the final product by LC-MS and NMR.

-

Evaluation of PROTAC Activity

1. Western Blot for Protein Degradation:

-

Objective: To quantify the reduction in the level of the target protein.

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

Quantify band intensities to determine the percentage of protein degradation relative to a vehicle control.

-

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

-

Objective: To assess the cytotoxic effect of the PROTAC.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).

-

Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well.

-

Measure the absorbance or luminescence according to the manufacturer's protocol.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Data Presentation

Quantitative data from PROTAC evaluation experiments are crucial for comparing the efficacy of different linkers and constructs. Key parameters include DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). While specific data for an this compound-linked PROTAC is not publicly available in detail, the following table presents representative data for a PROTAC utilizing a PEG linker to illustrate how such data is typically presented.

| PROTAC Construct | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Representative PROTAC 96 | PEG | 250 - 300 | 65 - 70 | MV-4-11 | [5] |

Logical Relationships and Considerations

The choice of a linker is a critical determinant of a PROTAC's success. The properties of the this compound linker should be considered in the context of the overall PROTAC design.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PEG4-sulfonic acid | CAS#:173459-90-0 | Chemsrc [chemsrc.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: m-PEG4-sulfonic acid for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker connecting these two components is a critical determinant of the ADC's overall efficacy, safety, and pharmacokinetic profile.[1][2] An ideal linker must remain stable in systemic circulation and selectively release the cytotoxic payload at the tumor site.[2][3]

This document provides detailed application notes and protocols for the utilization of m-PEG4-sulfonic acid, a hydrophilic linker, in the development of ADCs. The incorporation of a short polyethylene glycol (PEG) chain and a terminal sulfonic acid group is designed to enhance the physicochemical properties of the ADC.

Rationale for using a hydrophilic linker like this compound:

-

Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and rapid clearance of the ADC.[4] Hydrophilic linkers, containing components like PEG and sulfonate groups, improve the solubility of the ADC, mitigating aggregation and allowing for higher drug-to-antibody ratios (DAR) without compromising stability.

-

Improved Pharmacokinetics: The hydrophilic nature of the linker can create a hydration shell around the payload, shielding it from premature clearance mechanisms. This can lead to a longer circulation half-life and increased accumulation of the ADC in tumor tissue.

-

Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload complex, potentially reducing the immunogenicity of the ADC.

The this compound linker offers a discrete length PEG chain to confer these benefits while the terminal sulfonic acid group provides a potential site for conjugation to a payload or for further chemical modification.

Data Presentation

The following tables summarize quantitative data from studies on ADCs with PEGylated and sulfonate-containing linkers to provide a comparative context for the expected performance of ADCs developed with this compound.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity

| Linker | ADC Construct (Antibody-Payload) | Plasma Half-Life (t½, hours) | In Vitro IC50 (nM) | Reference |

| Non-PEGylated | anti-CD22-MMAE | - | - | |

| PEG4 | anti-CD22-MMAE | Slower clearance than non-PEGylated | - | |

| PEG8 | anti-CD22-MMAE | Slower clearance than PEG4 | - | |

| PEG12 | anti-CD22-MMAE | Slower clearance than PEG8 | - | |

| No PEG | ZHER2-SMCC-MMAE | - | - | |

| 4 kDa PEG | ZHER2-PEG4K-MMAE | 2.5-fold increase vs. No PEG | 4.5-fold reduction vs. No PEG | |

| 10 kDa PEG | ZHER2-PEG10K-MMAE | 11.2-fold increase vs. No PEG | 22-fold reduction vs. No PEG |

Note: Data presented is for general PEG linkers of varying lengths to illustrate trends. Specific values will vary depending on the antibody, payload, and conjugation chemistry.

Table 2: Comparison of Hydrophilic Linkers on ADC Cytotoxicity

| Linker Type | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Reference |

| Sulfonate-containing | anti-CanAg-maytansinoid | COLO 205-FAP | ~1 | |

| PEG-containing | anti-CanAg-maytansinoid | COLO 205-FAP | ~1 | |

| Non-cleavable (SMCC) | anti-HER2-MMAE | SK-BR-3 | 0.5 - 5 | |

| Cleavable (Val-Cit-PABC) | anti-HER2-MMAE | SK-BR-3 | <0.1 | |

| Non-cleavable, PEGylated (Mal-amido-PEG8-acid) | anti-HER2-MMAE | SK-BR-3 | Data not readily available |

Note: This table provides a qualitative comparison of different hydrophilic linker strategies. Direct head-to-head data for this compound is not extensively available.

Experimental Protocols

The following are representative protocols for the synthesis, purification, and characterization of an ADC using a hydrophilic linker. These protocols may require optimization for specific antibodies, payloads, and the this compound linker.

Protocol 1: Synthesis of the Drug-Linker Construct

This protocol describes the conjugation of a payload with an available amine group to a bifunctional linker with a terminal acid group (e.g., this compound or a carboxylic acid analogue). Activation of the sulfonic acid group for reaction with an amine would typically involve conversion to a more reactive species like a sulfonyl chloride. For simplicity, this protocol outlines the more common activation of a carboxylic acid using EDC/Sulfo-NHS chemistry.

Materials:

-

Payload with a primary or secondary amine (e.g., Monomethyl Auristatin E - MMAE)

-

m-PEG4-acid (as a representative linker with a terminal acid)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

DIPEA (N,N-Diisopropylethylamine)

-

Reverse-phase HPLC system

-

Lyophilizer

Procedure:

-

Activation of the Linker: a. Dissolve m-PEG4-acid (1.2 equivalents) in anhydrous DMF. b. In a separate tube, dissolve EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) in anhydrous DMSO. c. Add the EDC/Sulfo-NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

-

Conjugation to the Payload: a. Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF. b. Add DIPEA (3 equivalents) to the payload solution to act as a base. c. Slowly add the activated linker solution to the payload solution. d. Stir the reaction mixture at room temperature overnight.

-

Purification of the Drug-Linker Construct: a. Monitor the reaction progress by LC-MS. b. Upon completion, purify the drug-linker conjugate using a reverse-phase HPLC system with a suitable gradient. c. Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Conjugation of the Drug-Linker to the Antibody

This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Purified drug-linker construct with an NHS ester reactive group

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Desalting columns

-

UV-Vis spectrophotometer

-

Hydrophobic Interaction Chromatography (HIC)-HPLC system

Procedure:

-

Antibody Preparation: a. If necessary, buffer exchange the antibody into the reaction buffer (0.1 M sodium bicarbonate, pH 8.5) using desalting columns. b. Adjust the antibody concentration to 2-10 mg/mL.

-

Conjugation Reaction: a. Dissolve the drug-linker-NHS ester in DMSO. b. Add the desired molar excess of the drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v). c. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

Purification of the ADC: a. Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization of the ADC: a. Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC. c. Assess the level of aggregation using Size-Exclusion Chromatography (SEC).

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a standard method for evaluating the potency of the ADC on cancer cells.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

ADC and unconjugated antibody (as a control)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Cell Seeding: a. Seed antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. b. Incubate overnight to allow for cell attachment.

-

ADC Treatment: a. Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium. b. Remove the medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control.

-

Incubation: a. Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: a. Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 4: ADC Stability Assay in Plasma

This protocol is for assessing the stability of the ADC linker in plasma.

Materials:

-

ADC

-

Human or mouse plasma

-

LC-MS/MS system

Procedure:

-

Incubation: a. Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.

-

Sampling: a. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

-

Sample Preparation: a. Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

-

LC-MS/MS Analysis: a. Analyze the samples using an LC-MS/MS method to quantify the amount of intact ADC and free payload over time.

-

Data Analysis: a. Plot the percentage of intact ADC remaining over time to determine the stability of the linker in plasma.

Visualizations

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Caption: Logical flow of linker properties influencing ADC performance.

References

- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adcreview.com [adcreview.com]

Application Notes and Protocols for Protein Modification with m-PEG4-Sulfonic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of proteins with Polyethylene Glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique in drug development to enhance the therapeutic properties of proteins. PEGylation can improve protein solubility, increase in vivo stability by reducing proteolytic degradation, and decrease immunogenicity. This document provides a detailed protocol for protein modification using m-PEG4-acid, a common and effective alternative for achieving PEGylation, as direct covalent conjugation with m-PEG4-sulfonic acid is not a standard bioconjugation strategy due to the non-reactive nature of the sulfonic acid group with protein functional groups.

The sulfonic acid moiety, being highly acidic and hydrophilic, imparts a strong negative charge at physiological pH.[1] While not suitable for direct conjugation, its presence in a PEG linker, such as in the context of PROTACs, suggests a role in modulating the physicochemical properties of the final conjugate, such as solubility and electrostatic interactions.[2][3] This document will focus on the practical application of m-PEG4-acid for protein modification and discuss the potential implications of incorporating a sulfonate group.

I. Principle of the Method: Protein Modification with m-PEG4-Acid

The modification of proteins with m-PEG4-acid is typically achieved by targeting primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group. The carboxylic acid on the m-PEG4-acid linker is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process forms a more stable, amine-reactive NHS ester, which then efficiently reacts with the primary amines on the protein to form a stable amide bond.[4]

II. Experimental Protocols

A. Materials and Reagents

-

Protein of interest

-

m-PEG4-acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Desalting columns (e.g., Sephadex G-25)

-

Dialysis cassettes (appropriate MWCO)

-

Standard laboratory equipment (pipettes, tubes, spectrophotometer, etc.)

B. Protocol for Protein Modification with m-PEG4-Acid

Step 1: Activation of m-PEG4-acid

-

Dissolve m-PEG4-acid in Activation Buffer to a final concentration of 100 mM.

-

Immediately before use, prepare fresh 100 mM stock solutions of EDC and NHS/Sulfo-NHS in ice-cold Activation Buffer.

-

In a microcentrifuge tube, combine the m-PEG4-acid solution with the EDC and NHS/Sulfo-NHS solutions at a 1:1.2:1.2 molar ratio.

-

Incubate the activation reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to Protein

-

Prepare the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Add the freshly activated m-PEG4-NHS ester solution to the protein solution. The molar excess of the PEG reagent to the protein will determine the degree of labeling and should be optimized empirically. See Table 1 for recommended starting ratios.

-

Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching the Reaction

-

Add Quenching Buffer to the reaction mixture to a final concentration of approximately 50 mM Tris.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

C. Purification of the PEGylated Protein

Excess PEG reagent and reaction byproducts must be removed from the PEGylated protein. The choice of purification method depends on the properties of the protein and the PEG chain.

-

Size Exclusion Chromatography (SEC) / Desalting: This is an effective method for removing smaller, unreacted PEG molecules from the larger, modified protein.[5]

-

Equilibrate a desalting column with the desired storage buffer.

-

Load the entire quenched reaction mixture onto the column.

-

Elute the protein according to the manufacturer's protocol. The PEGylated protein will elute in the void volume, while smaller molecules will be retained.

-

-

Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEGylation can shield the surface charges of a protein, this method can be used to separate unmodified protein from singly and multiply PEGylated species.

-

Select an appropriate IEX resin (cation or anion exchange) based on the protein's isoelectric point (pI).

-

Equilibrate the column with a low-salt loading buffer.

-

Load the sample and wash with the loading buffer to remove unbound material.

-

Elute the bound proteins using a salt gradient. Unmodified protein will typically elute at a different salt concentration than the PEGylated forms.

-

III. Data Presentation

Quantitative data from protein PEGylation experiments should be carefully documented and analyzed.

Table 1: Recommended Reaction Conditions for Protein Modification with m-PEG4-Acid

| Parameter | Recommended Condition | Rationale |

| Molar Excess of PEG Reagent | 5:1 to 50:1 (PEG:Protein) | Higher ratios increase the degree of labeling. Optimal ratio must be determined empirically. |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency but may also increase aggregation. |

| Reaction pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines. |

| Reaction Temperature | Room Temperature or 4°C | Room temperature is faster; 4°C may be gentler for sensitive proteins. |

| Reaction Time | 1-2 hours (RT) or 4-16 hours (4°C) | Allows the conjugation reaction to proceed to completion. |

IV. Characterization of the Modified Protein

A. SDS-PAGE Analysis

-

Principle: PEGylation increases the hydrodynamic radius of a protein, causing it to migrate more slowly on an SDS-PAGE gel than its unmodified counterpart. This provides a qualitative assessment of the modification.

-

Protocol:

-

Prepare SDS-PAGE gels of an appropriate acrylamide percentage for the protein's molecular weight.

-

Load samples of the unmodified protein, the reaction mixture, and the purified PEGylated protein.

-

Run the gel under standard conditions.

-

Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

-

The PEGylated protein will appear as a band or a smear at a higher apparent molecular weight than the unmodified protein.

-

B. Mass Spectrometry

-

Principle: MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the modified protein, allowing for the calculation of the average number of PEG chains attached per protein molecule (degree of labeling).

-

Protocol:

-

Prepare the purified PEGylated protein sample for mass spectrometry analysis according to the instrument's requirements.

-

Acquire the mass spectrum.

-

The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein modified with a different number of PEG chains.

-